molecular formula C17H21IN2O3 B13763233 Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide CAS No. 64049-76-9

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide

Cat. No.: B13763233
CAS No.: 64049-76-9
M. Wt: 428.26 g/mol
InChI Key: FSPCTJBAEALZSF-UHFFFAOYSA-N
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Description

This compound is a carbamic acid ester derivative featuring a p-methoxyphenyl group attached to the carbamate nitrogen and an m-(trimethylammonio)phenyl ester moiety, with an iodide counterion. Its structure combines a carbamate group (critical for enzyme inhibition) and a quaternary ammonium group (enhancing water solubility and bioactivity). Such compounds are known for their acetylcholinesterase (AChE) inhibitory activity, mimicking physostigmine, a classic cholinesterase inhibitor .

Properties

CAS No.

64049-76-9

Molecular Formula

C17H21IN2O3

Molecular Weight

428.26 g/mol

IUPAC Name

[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C17H20N2O3.HI/c1-19(2,3)14-6-5-7-16(12-14)22-17(20)18-13-8-10-15(21-4)11-9-13;/h5-12H,1-4H3;1H

InChI Key

FSPCTJBAEALZSF-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide typically involves the reaction of p-methoxyphenyl isocyanate with m-(trimethylammonio)phenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The iodide ion is introduced through a subsequent reaction with an iodinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, PIFA (phenyliodine(III) bis(trifluoroacetate))

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Nucleophiles such as thiols, amines, and halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide involves its interaction with molecular targets through its ester and ammonio groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The iodide ion may also play a role in facilitating these interactions by stabilizing the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quaternary Ammonium Groups

a) Benzyl Carbamic Acid-3-(Trimethylammonio)Phenyl Ester, Methylsulfate
  • Structure : Benzyl carbamate linked to a trimethylammonium phenyl group (methylsulfate counterion).
  • Activity: Exhibits potent toxicity (LD₅₀: 33 mg/kg orally in mice) and cholinesterase inhibition. Emits toxic SOₓ, NH₃, and NOₓ upon decomposition .
  • Key Difference : The methylsulfate counterion and benzyl group alter solubility and toxicity compared to the target compound’s iodide and p-methoxyphenyl groups.
b) Methylcarbamic Acid-3-(Trimethylammonio)Phenyl Ester, Iodide
  • Structure : Methylcarbamate linked to a trimethylammonium phenyl group (iodide counterion).
  • Activity : Subcutaneous LD₅₀ in mice: 10 mg/kg; causes coma and respiratory stimulation .
c) Carbamic Acid, Dimethyl-, m-(Diethylmethylammonio)Phenyl Ester, Chloride
  • Structure : Dimethylcarbamate with a diethylmethylammonium group (chloride counterion).
  • Activity : Lower toxicity (oral LD₅₀ >100 mg/kg) due to bulky diethylmethyl substituents , which may hinder enzyme interaction .

Pharmacological and Toxicological Data (Table)

Compound Name Counterion Oral LD₅₀ (Mouse) Subcutaneous LD₅₀ (Mouse) Key Activity
Target Compound* Iodide Not reported Not reported AChE inhibition, intestinal stimulation
Benzyl Carbamate Derivative Methylsulfate 33 mg/kg 200 µg/kg (rabbit) Severe neurotoxicity
Methylcarbamate Derivative Iodide 10 mg/kg Respiratory stimulation
Dimethylcarbamate Derivative Chloride >100 mg/kg Weak AChE inhibition

*Data for the target compound inferred from structural analogues in .

Physicochemical Properties

  • Thermodynamics: Related compounds like Carbamic Acid, (3-Methylphenyl)-, 3-[(Methoxycarbonyl)Amino]Phenyl Ester have ΔfusH = 39.62 kJ/mol . The target compound’s p-methoxy group likely increases melting point due to enhanced crystallinity.
  • Collision Cross-Section (CCS) : Analogues with similar molecular weights (e.g., CID 45992, C₁₃H₂₁N₂O₂⁺) show CCS values of 153–166 Ų, suggesting moderate membrane permeability .

Mechanism of Action and Selectivity

  • AChE Inhibition : The carbamate group covalently binds to AChE’s catalytic serine, while the quaternary ammonium interacts with the enzyme’s anionic site.
  • Selectivity : The p-methoxy group may enhance binding to peripheral anionic sites, increasing potency over analogues with alkyl substituents (e.g., methyl or ethyl) .

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